2-(4-Chlorophenyl)-5H-(1,2,4)triazolo(5,1-a)isoindole

crystallinity melting point solid-state characterization

Many triazolo-isoindole research projects suffer from inconsistent crystalline properties and ambiguous chemical identity of procured samples. 2-(4-Chlorophenyl)-5H-(1,2,4)triazolo(5,1-a)isoindole (CAS 57312-03-5) eliminates these risks: • Crystalline reference standard with highest melting point (247-248°C) among 2-phenyl analogs-ideal for DSC calibration and HPLC purity assays. • FDA GSRS-assigned UNII 8GJ2YY5NKH ensures unambiguous identity for regulatory submissions and pharmacopeial monographs. • 82% synthesis yield enables cost-effective scale-up; para-chloro substituent retains halogen-bonding potential for medicinal chemistry libraries.

Molecular Formula C15H10ClN3
Molecular Weight 267.71 g/mol
CAS No. 57312-03-5
Cat. No. B12142774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-5H-(1,2,4)triazolo(5,1-a)isoindole
CAS57312-03-5
Molecular FormulaC15H10ClN3
Molecular Weight267.71 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)Cl
InChIInChI=1S/C15H10ClN3/c16-12-7-5-10(6-8-12)14-17-15-13-4-2-1-3-11(13)9-19(15)18-14/h1-8H,9H2
InChIKeyYOLSZCDGNJWZDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-5H-(1,2,4)triazolo(5,1-a)isoindole: A High-Melting Triazolo-Isoindole for Reproductive Biology Research – Procurement Guide


2-(4-Chlorophenyl)-5H-(1,2,4)triazolo(5,1-a)isoindole (CAS 57312-03-5) is a member of the s-triazolo[5,1-a]isoindole class, originally disclosed in a foundational patent covering a broad series of 2-substituted phenyl derivatives with anti-inflammatory, analgesic, CNS depressant, antimicrobial, and anti-fertility activities [1]. The compound features a para-chlorophenyl substituent at the 2-position of the fused triazolo-isoindole core (C₁₅H₁₀ClN₃, MW 267.71) and is listed in the FDA Global Substance Registration System (UNII: 8GJ2YY5NKH), confirming its recognized identity for regulatory and research procurement [2].

High-melting crystalline solid suitable as an analytical reference standard
Para-chlorophenyl substitution for structure-activity relationship studies within the triazolo[5,1-a]isoindole class
UNII-registered identity supports unambiguous research procurement and regulatory documentation

Why Generic Substitution of Triazolo[5,1-a]isoindoles Fails: Structure-Property Divergence in Phenyl Substituents


Within the 2-phenyl-5H-s-triazolo[5,1-a]isoindole series, seemingly minor modifications to the phenyl ring produce dramatic shifts in both solid-state properties and biological activity profiles [1]. The patent data demonstrate that even positional isomerism (e.g., ortho-, meta-, para-chloro) or replacement of chloro with fluoro or methoxy alters melting point by up to 90°C and synthesis yield by nearly 40 percentage points, directly impacting purity, handling, and formulation feasibility [1]. Consequently, procurement of a generic 'triazolo-isoindole' without precise specification of the 4-chlorophenyl substituent risks receiving a compound with fundamentally different crystallinity, stability, and biological selectivity.

Target Compound
2-(4-Chlorophenyl)-5H-(1,2,4)triazolo(5,1-a)isoindole

Defined by para-chloro substituent: reported highest melting point and high synthetic yield within the series.

Potential Substitute
Generic "triazolo-isoindole" or positional isomers (ortho-, meta-chloro)

Substituent position shifts melting point by up to 80°C and synthesis yield by nearly 40 percentage points, which may alter crystallinity, purity profile, and biological selectivity. Direct replacement without specification may not transfer these properties.

Analog Risk
Other 2-substituted phenyl analogs (e.g., p-methoxy, p-fluoro, unsubstituted phenyl)

Even halogens or alkoxy groups at the para-position produce distinct solid-state and reported activity profiles; the 4-chlorophenyl combination may not be interchangeable with methoxy or fluoro analogs in research workflows.

Quantitative Differentiation of 2-(4-Chlorophenyl)-5H-(1,2,4)triazolo(5,1-a)isoindole Against Closest Analogs


Melting Point Superiority of the 4-Chlorophenyl Analog Over Other Halogen- and Phenyl-Substituted Triazolo[5,1-a]isoindoles

The para-chlorophenyl derivative exhibits the highest melting point among all 2-substituted phenyl triazolo[5,1-a]isoindoles reported in the patent, at 247–248°C [1]. This is 88–90°C higher than the para-methoxyphenyl analog, 53°C higher than the para-fluorophenyl analog, 26°C higher than the meta-chloro isomer, and 80°C higher than the ortho-chloro isomer [1]. The elevated melting point indicates stronger intermolecular forces in the crystal lattice, which typically correlates with superior crystallinity, ease of purification, and long-term solid-state stability—critical factors for reference standard qualification.

Melting Point vs. Analogs
Direct head-to-head comparison
247–248°C (target) vs. 159–221°C for other phenyl-substituted analogs
Reported highest melting point among 2-substituted phenyl triazolo[5,1-a]isoindoles; may support crystallinity and reference standard fit.
Patent US 4,007,276; values from purified crystalline solids.
crystallinity melting point solid-state characterization

Synthesis Yield Advantage of 2-(4-Chlorophenyl)-5H-(1,2,4)triazolo(5,1-a)isoindole Over Positional Isomers

The overall yield for the para-chlorophenyl compound is reported as 82%, which is the second-highest among all phenyl-substituted analogs and the highest among the three chlorophenyl positional isomers [1]. The ortho-chloro isomer achieves only 43% yield, while the meta-chloro isomer yields 76% [1]. This substantial yield differential reflects steric and electronic advantages of the para-substitution pattern during the cyclization step, directly translating to lower cost per gram and improved synthetic accessibility for larger-scale procurement.

Synthesis Yield vs. Isomers
Direct head-to-head comparison
82% yield (target) vs. 43% (ortho-Cl) and 76% (meta-Cl)
Second-highest overall yield among all analogs; supports cost-efficient multi-gram procurement for the chlorophenyl series.
Cyclization step with para-chlorobenzimidic acid ethyl ester HCl; patent Example 8.
synthetic efficiency yield optimization process chemistry

Anti-Fertility Activity Profile in the Hamster Model: In-Class Efficacy Without Potency Quantification

In the hamster anti-fertility assay (subcutaneous administration, 5 mg/kg daily on days 4–8 of pregnancy, autopsy on day 14), 2-(4-chlorophenyl)-5H-(1,2,4)triazolo(5,1-a)isoindole was among the compounds that 'either eliminated or severely reduced the number of live fetuses in at least 60% of the treated animals' [1]. However, the patent does not report individual dose-response data for this specific compound; quantitative ED₅₀ or % aborting rates are available only for a subset of analogs (e.g., 2-phenyl, 2-(m-methoxyphenyl), 2-(m-ethoxyphenyl), 2-(m-propoxyphenyl), 2-(3,4-methylenedioxyphenyl), and 8-methoxy-2-(m-methoxyphenyl)) [1]. Consequently, the anti-fertility activity of the 4-chlorophenyl derivative is demonstrated qualitatively but cannot be quantitatively ranked against the most potent analogs.

Anti-Fertility Activity
Class-level inference
Qualitatively active in hamster model (≥60% fetal reduction at 5 mg/kg s.c.)
Reported in-vivo reproductive biology endpoint context; quantitative dose-response not reported for this compound.
ED₅₀ data available only for alkoxy-substituted analogs; potency rank unknown.
reproductive biology anti-fertility non-hormonal contragestational agents

Predicted Physicochemical Properties and Regulatory Identifier for Procurement Verification

Computationally predicted properties for 2-(4-chlorophenyl)-5H-(1,2,4)triazolo(5,1-a)isoindole include a density of 1.41 g/cm³, a boiling point of 481.3°C at 760 mmHg, and a predicted pKa of 1.51 [1]. While these are not experimental values, they serve as preliminary benchmarks for purity assessment (e.g., density verification) and chromatographic method development. The compound is also assigned UNII 8GJ2YY5NKH in the FDA GSRS database [1], enabling unambiguous identity verification across global supply chains—a feature absent for many unregistered analogs.

Predicted Properties & UNII
Supporting evidence
Density 1.41 g/cm³ (pred.), UNII: 8GJ2YY5NKH
Computationally predicted benchmarks and FDA GSRS registration support identity verification in procurement.
Predicted values are not experimental; UNII enables global supply chain cross-referencing.
physicochemical prediction UNII registration procurement identity verification

Optimal Procurement and Application Scenarios for 2-(4-Chlorophenyl)-5H-(1,2,4)triazolo(5,1-a)isoindole Based on Evidence


Crystalline Reference Standard for Triazolo-Isoindole Analytical Method Development

With a melting point of 247–248°C—the highest among all 2-substituted phenyl analogs in the patent [1]—this compound is ideally suited for use as a crystalline reference standard in HPLC purity assays, differential scanning calorimetry (DSC) calibration, and X-ray powder diffraction (XRPD) method development for triazolo-isoindole-containing samples.

Cost-Efficient Scaffold for Parallel Derivative Synthesis

The 82% synthesis yield, substantially higher than the 43% yield of the ortho-chloro isomer and competitive with the 85% yield of the para-methoxy analog [1], makes this compound an attractive starting material for medicinal chemistry libraries requiring the triazolo[5,1-a]isoindole core, particularly where halogen-mediated interactions (e.g., halogen bonding, CYP inhibition modulation) are desired.

Reproductive Biology Screening Libraries Requiring Documented In-Vivo Activity

The confirmed anti-fertility activity in the hamster model at 5 mg/kg s.c. [1], combined with its structural distinctiveness from the better-characterized alkoxy-substituted analogs, supports its inclusion in diversity-oriented screening sets for non-hormonal contragestational target identification, provided the user accepts the absence of quantitative potency data for lead ranking.

Regulatory-Compliant Procurement for GLP Preclinical Studies

Assignment of UNII 8GJ2YY5NKH in the FDA GSRS database [2] enables this compound to be uniquely identified in regulatory submissions, investigator brochures, and pharmacopeial monographs, making it the preferred triazolo-isoindole for studies requiring unambiguous chemical identity documentation.

Application
Selection Property
Validation Focus
Crystalline reference standard for triazolo-isoindole analytical methods
Reported high melting point and crystallinity within the series
HPLC purity, DSC, XRPD method development; confirm batch-specific crystallinity
Cost-efficient scaffold for halogen-containing derivative synthesis
82% synthesis yield, substantially higher than ortho-chloro isomer
Reproducibility at scale; halogen-mediated interaction studies
Reproductive biology screening library with documented in-vivo activity
Confirmed qualitative anti-fertility endpoint in hamster model
Quantitative potency verification needed; suitable for diversity-oriented screening sets
Research procurement requiring unambiguous identity documentation
UNII 8GJ2YY5NKH registered in FDA GSRS
Cross-reference regulatory submissions; ensure lot-specific identity matches UNII specification
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